N1-(2-cyanophenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
説明
特性
IUPAC Name |
N'-(2-cyanophenyl)-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN5O2/c1-27-10-12-28(13-11-27)20(16-6-8-18(23)9-7-16)15-25-21(29)22(30)26-19-5-3-2-4-17(19)14-24/h2-9,20H,10-13,15H2,1H3,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTKSASYAKJALG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=CC=C2C#N)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N1-(2-cyanophenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a synthetic compound that has attracted attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : N1-(2-cyanophenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
- Molecular Formula : C22H24FN5O2
- Molecular Weight : 409.5 g/mol
- CAS Number : 898432-13-8
Table 1 summarizes the key chemical properties of the compound:
| Property | Value |
|---|---|
| Molecular Formula | C22H24FN5O2 |
| Molecular Weight | 409.5 g/mol |
| CAS Number | 898432-13-8 |
Synthesis
The synthesis of N1-(2-cyanophenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the cyanophenyl intermediate : The initial step involves reacting appropriate precursors to form the cyanophenyl moiety.
- Oxalamide formation : The final step involves coupling the cyanophenyl intermediate with the piperazine derivative using oxalyl chloride under controlled conditions.
The biological activity of N1-(2-cyanophenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The compound may exert its effects through:
- Enzyme Inhibition : It has been studied for potential inhibitory effects on various enzymes, which could lead to therapeutic applications in diseases where enzyme modulation is beneficial.
- Receptor Binding : The compound may bind to specific receptors, altering signaling pathways involved in cellular functions.
Research Findings
Several studies have investigated the biological activity of similar oxalamide compounds, providing insights into their potential therapeutic roles. For instance:
- Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation, suggesting that N1-(2-cyanophenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide may exhibit similar properties.
- Anti-inflammatory Effects : Related oxalamides have been explored for their anti-inflammatory properties, indicating that this compound may also possess similar effects due to its structural characteristics .
Case Study 1: Anticancer Activity Evaluation
In a study published in 2021, researchers synthesized a series of oxalamides and evaluated their anticancer activities against human cancer cell lines. The results indicated that modifications in the piperazine moiety significantly influenced the cytotoxicity of the compounds. The study concluded that further exploration of N1-(2-cyanophenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide could yield valuable insights into its potential as an anticancer agent .
Case Study 2: Enzyme Inhibition Studies
Another study focused on evaluating the enzyme inhibition potential of oxalamide derivatives. The findings suggested that specific functional groups within the oxalamide structure enhance binding affinity to target enzymes, leading to effective inhibition. This underscores the need for detailed investigations into N1-(2-cyanophenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide for its potential therapeutic applications .
類似化合物との比較
Flavoring Agents: S336 and S5456
- S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide): Structure: Differs in N1 (dimethoxybenzyl) and N2 (pyridinylethyl) substituents. Function: Acts as a potent umami agonist with regulatory approval (FEMA 4233) . Safety: NOEL of 100 mg/kg bw/day in rats, indicating low toxicity . Metabolism: Hydrolyzed via high-capacity pathways, minimizing health risks .
Comparison: The target compound’s 2-cyanophenyl and methylpiperazine groups likely reduce flavor-enhancing properties but may enhance receptor binding for therapeutic applications.
Enzyme-Targeting Derivatives (Compounds 19–23)
| Compound | N1 Substituent | N2 Substituent | Yield (%) | Key Features |
|---|---|---|---|---|
| 19 | 2-Bromophenyl | 4-Methoxyphenethyl | 30 | Bromine enhances steric bulk |
| 20 | 3-Chlorophenyl | 4-Methoxyphenethyl | 33 | Chlorine for electronic modulation |
| 22 | 3-Cyanophenyl | 4-Methoxyphenethyl | 23 | Cyanide as a strong electron-withdrawer |
| 23 | 3-Chloro-5-fluorophenyl | 4-Methoxyphenethyl | 33 | Dual halogenation for enhanced binding |
Comparison :
Antiviral Agent: BNM-III-170
- Structure: N1-(4-chloro-3-fluorophenyl)-N2-(dihydroindenyl-guanidinomethyl)oxalamide .
- Application : Enhances vaccine efficacy via CD4-mimetic interactions.
- Synthesis: Derived from 5-bromo-1-indanone, emphasizing bulky aromatic groups.
Comparison : The target compound lacks the indenyl-guanidine moiety but shares fluorophenyl and oxalamide features. Its methylpiperazine may enable CNS penetration, unlike BNM-III-170’s vaccine-specific design.
Regorafenib Analogs (1c, 2c, 3c)
- 1c : Features trifluoromethyl and fluoro groups, with a pyridinyl-oxy moiety .
- 2c/3c : Incorporate ferrocenyl groups for redox activity .
- Physical Data : Melting points >260°C, distinct IR/NMR profiles due to fluorinated and heterocyclic substituents .
Comparison : The target compound’s methylpiperazine provides a nitrogen-rich environment absent in Regorafenib analogs, which may influence metabolic stability and target selectivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
